![molecular formula C6H9N3O B156817 2-(Dimethylamino)pyrimidin-4-ol CAS No. 1635-28-5](/img/structure/B156817.png)
2-(Dimethylamino)pyrimidin-4-ol
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Overview
Description
2-(Dimethylamino)pyrimidin-4-ol is a chemical compound with the CAS Number: 1635-28-5 . It has a molecular weight of 139.16 . The IUPAC name for this compound is 2-(dimethylamino)-4(3H)-pyrimidinone .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines described in the literature . For instance, one method involves the reaction of benzylidene acetones and ammonium thiocyanates to prepare 2-aminopyrimidine derivatives . The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for 2-(Dimethylamino)pyrimidin-4-ol is 1S/C6H9N3O/c1-9(2)6-7-4-3-5(10)8-6/h3-4H,1-2H3,(H,7,8,10) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pyrimidines, including 2-(Dimethylamino)pyrimidin-4-ol, can undergo a variety of chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical And Chemical Properties Analysis
2-(Dimethylamino)pyrimidin-4-ol is a powder that is stored at room temperature . It has a melting point of 174-177 degrees Celsius .Scientific Research Applications
Monastrol Synthesis and Anticancer Properties
Monastrol, a potential chemotherapeutic agent, acts as an inhibitor of mitotic kinesin. Researchers have shown interest in synthesizing monastrol using Lewis acid promoters, such as ytterbium triflate (Yb(OTf)₃) . Investigating its anticancer properties and potential applications in cancer treatment remains an active area of study.
Biological Significance and Bicyclic Systems
Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs are part of bicyclic [6 + 6] systems. These compounds exhibit diverse biological activities and have attracted attention due to their chemical versatility and potential therapeutic applications . Further research explores their interactions with biological targets.
Mechanism of Action
While the specific mechanism of action for 2-(Dimethylamino)pyrimidin-4-ol is not mentioned in the search results, pyrimidines in general have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
properties
IUPAC Name |
2-(dimethylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6-7-4-3-5(10)8-6/h3-4H,1-2H3,(H,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQNBVNRFGOQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyrimidin-4-ol | |
CAS RN |
1635-28-5 |
Source
|
Record name | 2-(dimethylamino)pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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